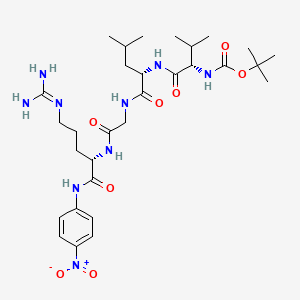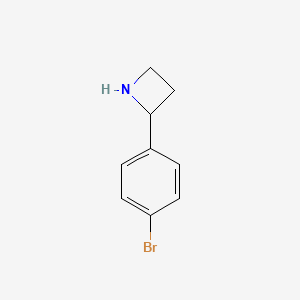
Boc-Val-Leu-Gly-Arg-pNA
説明
“Boc-Val-Leu-Gly-Arg-pNA” is a chromogenic substrate for the horseshoe crab clotting enzyme . It has been widely used in detection assays for bacterial endotoxins .
Molecular Structure Analysis
The molecular formula of “this compound” is C30H48N8O9 . The exact mass is 664.35442514 g/mol and the molecular weight is 664.8 g/mol .Chemical Reactions Analysis
“this compound” is known to undergo enzymatic cleavage by endotoxin-induced amidases . Upon cleavage, p-nitroanilide (pNA) is released, which can be quantified by colorimetric detection at 405 nm as a measure of endotoxin levels .Physical And Chemical Properties Analysis
“this compound” has several computed properties. It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 10 . Its topological polar surface area is 253 Ų . The compound has a rotatable bond count of 17 .科学的研究の応用
細菌内毒素検出アッセイ
Boc-Val-Leu-Gly-Arg-pNAは、Boc-VLGR-pNAとも呼ばれ、細菌内毒素の検出アッセイで使用される発色基質です。 これは、様々なサンプル中の内毒素の存在を特定するために、カブトガニ凝固酵素系で使用され、医薬品や医療機器の安全性確保に不可欠です .
生化学研究
この化合物は、リムルストロンビン基質を含む酵素的プロセスを理解するための生化学研究で使用されます。 研究者は、この化合物を用いて、凝固過程中に起こる生化学的経路と相互作用を推測します .
内毒素定量
Boc-VLGR-pNAは、サンプル中に存在する内毒素の量を定量化する上で不可欠です。 この定量は、細菌汚染が重要な問題となる可能性のある環境における内毒素レベルの監視と制御に不可欠です .
リムルストロンビン基質分析
この化合物は、リムルストロンビン基質の推論分析における重要な要素として機能します。 この基質がリムルストロンビンとどのように相互作用するかを研究することで、科学者はカブトガニの凝固メカニズムに関する洞察を得ることができ、凝固の理解に広範な影響を与えます .
研究グレード試薬
this compoundは、様々なグレードで提供され、科学実験における高品質な結果を確保するための研究グレード試薬として提供されます。 これは、小規模実験から大規模な研究まで、様々な研究ニーズに対応するために、異なる量で提供されます .
凝固酵素研究
カブトガニ凝固酵素の発色基質として、この化合物は、凝固メカニズムを理解し、治療目的で活用する可能性を目的とした研究において重要な役割を果たします .
作用機序
Target of Action
Boc-Val-Leu-Gly-Arg-pNA, also known as Boc-VLGR-pNA, is primarily targeted towards the clotting enzyme found in horseshoe crabs . This enzyme plays a crucial role in the immune response of these organisms, particularly in the detection and neutralization of bacterial endotoxins .
Mode of Action
The compound acts as a chromogenic substrate for the clotting enzyme . Upon interaction with the enzyme, it undergoes enzymatic cleavage by endotoxin-induced amidases . This cleavage results in the release of p-nitroanilide (pNA), a molecule that can be detected colorimetrically .
Biochemical Pathways
The primary biochemical pathway involved in the action of Boc-VLGR-pNA is the clotting cascade of the horseshoe crab. This cascade is initiated by the presence of bacterial endotoxins, leading to the activation of the clotting enzyme . The cleavage of Boc-VLGR-pNA by the enzyme and the subsequent release of pNA serve as a measure of endotoxin levels .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its bioavailability.
Result of Action
The cleavage of Boc-VLGR-pNA by the clotting enzyme results in the release of pNA . The amount of pNA released can be quantified by colorimetric detection at 405 nm, providing a measure of endotoxin levels . This allows for the detection and quantification of bacterial endotoxins, contributing to the immune response against these harmful entities.
Action Environment
The action of Boc-VLGR-pNA is influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, the pH and ionic strength of the solution can also impact the interaction between Boc-VLGR-pNA and the clotting enzyme.
将来の方向性
The use of “Boc-Val-Leu-Gly-Arg-pNA” and similar compounds is crucial in the detection of bacterial endotoxins . There is ongoing research to develop next-generation reagents for endotoxin quantification that do not require the use of natural resources . This suggests a promising future direction for the use of such compounds.
生化学分析
Biochemical Properties
Boc-Val-Leu-Gly-Arg-pNA is primarily used as a chromogenic substrate for the horseshoe crab clotting enzyme, which is utilized in endotoxin detection assays. The compound interacts with endotoxin-induced amidases, leading to the cleavage of the peptide bond and the release of p-nitroaniline. This release can be quantified by measuring the absorbance at 405 nm, providing a direct measure of endotoxin levels . The interaction between this compound and the clotting enzyme is highly specific, making it an effective tool for detecting bacterial endotoxins in various samples.
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in endotoxin detection. When used in assays, the compound does not directly interact with cellular components but rather serves as a substrate for enzymes that are activated in the presence of endotoxins . This indirect interaction can influence cell signaling pathways and gene expression by providing a means to detect and quantify endotoxin levels, which are critical in understanding the cellular response to bacterial infections.
Molecular Mechanism
At the molecular level, this compound functions by undergoing enzymatic cleavage in the presence of endotoxin-induced amidases . The cleavage of the peptide bond releases p-nitroaniline, which can be detected colorimetrically. This mechanism is highly specific and relies on the interaction between the substrate and the enzyme, ensuring accurate detection of endotoxins. The specificity of this interaction is due to the unique sequence of this compound, which is recognized by the clotting enzyme.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is typically stored at -20°C to maintain its stability. Over time, the effectiveness of this compound in endotoxin detection assays can be influenced by factors such as storage conditions and repeated freeze-thaw cycles. Long-term studies have shown that the compound remains stable for extended periods when stored properly, ensuring consistent results in endotoxin detection assays .
Dosage Effects in Animal Models
The effects of this compound in animal models are primarily studied in the context of its use in endotoxin detection assays. Different dosages of the compound can influence the sensitivity and specificity of the assays. High doses of this compound may lead to increased background noise, while low doses may result in reduced sensitivity . It is important to optimize the dosage to achieve accurate and reliable results in endotoxin detection.
Transport and Distribution
Within cells and tissues, this compound is primarily localized to the extracellular environment where it interacts with endotoxin-induced amidases . The compound does not undergo active transport or distribution within cells but remains in the extracellular space to serve its role in endotoxin detection assays. The interaction with the clotting enzyme occurs at the site of endotoxin presence, ensuring accurate detection.
Subcellular Localization
This compound does not have specific subcellular localization as it functions in the extracellular environment . The compound is designed to interact with enzymes present in the extracellular space, particularly those involved in endotoxin detection. This localization ensures that this compound can effectively serve its role as a chromogenic substrate in biochemical assays.
特性
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N9O8/c1-17(2)15-22(37-27(43)24(18(3)4)38-29(44)47-30(5,6)7)25(41)34-16-23(40)36-21(9-8-14-33-28(31)32)26(42)35-19-10-12-20(13-11-19)39(45)46/h10-13,17-18,21-22,24H,8-9,14-16H2,1-7H3,(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H,38,44)(H4,31,32,33)/t21-,22-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGHMGOAVQFUNZ-FIXSFTCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N9O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Boc-Val-Leu-Gly-Arg-pNA and how does it work?
A1: this compound (N-Benzoylcarbonyl-Valyl-Leucyl-Glycyl-Arginyl-p-nitroanilide) is a synthetic peptide derivative commonly used as a chromogenic substrate for serine proteases. It works by mimicking the protease's natural target sequence. When the protease cleaves the peptide bond between arginine and p-nitroaniline (pNA), it releases pNA. This free pNA absorbs light at 405 nm, allowing for the quantitative measurement of protease activity through spectrophotometry. [, , ]
Q2: What specific enzymes have been studied using this compound as a substrate?
A2: Research has utilized this compound to investigate the activity of various serine proteases. One notable application is in studying the clotting enzyme found in the hemocyte lysate of horseshoe crabs (Tachypleus and Limulus). This enzyme, activated by bacterial endotoxins, demonstrates hydrolytic activity towards this compound, making it a useful tool in endotoxin detection. [] Additionally, it has been instrumental in characterizing and studying the inhibition of cercarial serine protease, a key enzyme involved in the penetration mechanism of the Schistosoma mansoni parasite. [, , ]
Q3: Can you provide an example of how this compound has been used to study enzyme inhibition?
A3: Researchers investigating novel Schistosoma mansoni treatments tested the inhibitory effects of newly synthesized pyridine derivatives on cercarial serine protease. Using this compound as a substrate, they observed varying levels of enzyme inhibition depending on the specific pyridine derivative. This method allowed them to identify promising compounds, such as P1 and P3, which demonstrated significant inhibition of the enzyme and ultimately reduced parasite penetration in an in vivo model. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1374223.png)


![2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374228.png)

![1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1374230.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B1374238.png)


